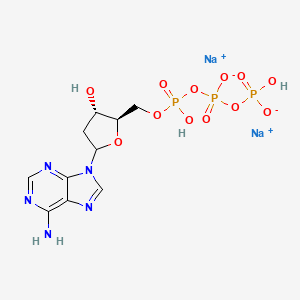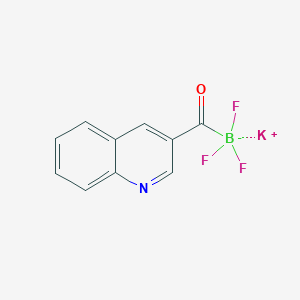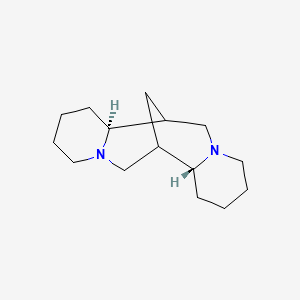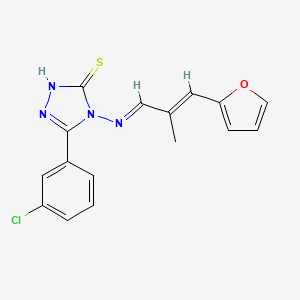
Bis(ethylenediamine)dioxorhenium(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylenediamine)dioxorhenium(V) is a coordination compound with the chemical formula [ReO2(en)2]Cl, where “en” stands for ethylenediamine. This compound is known for its unique structure, which includes a rhenium center coordinated to two ethylenediamine ligands and two oxo groups. It is often used in various chemical reactions and research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)dioxorhenium(V) typically involves the reaction of rhenium(V) oxide with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Re2O7+4en+2HCl→2[ReO2(en)2]Cl+H2O
Industrial Production Methods
While specific industrial production methods for Bis(ethylenediamine)dioxorhenium(V) are not widely documented, the compound is generally produced in laboratory settings for research purposes. The synthesis involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylenediamine)dioxorhenium(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the rhenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Bis(ethylenediamine)dioxorhenium(V) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving Bis(ethylenediamine)dioxorhenium(V) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation state rhenium complexes, while oxidation reactions may produce higher oxidation state species.
Wissenschaftliche Forschungsanwendungen
Bis(ethylenediamine)dioxorhenium(V) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions due to its ability to facilitate redox processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiopharmaceuticals for imaging and therapy.
Industry: It is used in industrial processes that require selective oxidation or reduction reactions.
Wirkmechanismus
The mechanism of action of Bis(ethylenediamine)dioxorhenium(V) involves its ability to undergo redox reactions. The rhenium center can switch between different oxidation states, allowing it to participate in electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(ethylenediamine)dioxorhenium(V) include:
- Bis(ethylenediamine)dioxomolybdenum(V)
- Bis(ethylenediamine)dioxotungsten(V)
- Bis(ethylenediamine)dioxovanadium(V)
Uniqueness
Bis(ethylenediamine)dioxorhenium(V) is unique due to the presence of the rhenium center, which imparts distinct redox properties and catalytic activity. Compared to similar compounds with different metal centers, it offers unique reactivity and stability, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C4H17ClN4O2Re |
|---|---|
Molekulargewicht |
374.86 g/mol |
IUPAC-Name |
dioxorhenium;ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/2C2H8N2.ClH.2O.Re/c2*3-1-2-4;;;;/h2*1-4H2;1H;;; |
InChI-Schlüssel |
QFXRICHTQGYEEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.C(CN)N.O=[Re]=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)


![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)





